molecular formula C19H16Cl2N4 B14466923 2-(2-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 68875-07-0

2-(2-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B14466923
CAS No.: 68875-07-0
M. Wt: 371.3 g/mol
InChI Key: JULAVROFXDEIEZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a chemical compound with a complex structure that includes a tetrazolium ring substituted with chlorophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a nitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazolium salts.

Scientific Research Applications

2-(2-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3,5-diphenyl-2H-tetrazolium chloride
  • 2-(2-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole

Uniqueness

2-(2-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific substitution pattern and the presence of the tetrazolium ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

68875-07-0

Molecular Formula

C19H16Cl2N4

Molecular Weight

371.3 g/mol

IUPAC Name

2-(2-chlorophenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride

InChI

InChI=1S/C19H15ClN4.ClH/c20-17-13-7-8-14-18(17)24-22-19(15-9-3-1-4-10-15)21-23(24)16-11-5-2-6-12-16;/h1-14H,(H,21,22);1H

InChI Key

JULAVROFXDEIEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3Cl)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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